1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole
Description
1-(2,4-Dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 2,4-dichlorobenzyl group at position 1 and a styryl (vinylbenzene) moiety at position 2. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural versatility and bioactivity.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2/c23-18-12-11-17(19(24)14-18)15-26-21-9-5-4-8-20(21)25-22(26)13-10-16-6-2-1-3-7-16/h1-14H,15H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCOVVPBYSRENJ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and the benzimidazole core.
Styryl Group Addition: The styryl group can be added through a Heck reaction, where the benzimidazole derivative is reacted with styrene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the benzimidazole ring or the styryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its structural similarity to other biologically active benzimidazole derivatives.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated styryl group.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules such as DNA and proteins.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The styryl group may interact with cellular membranes, affecting their integrity and function. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include benzimidazoles and related heterocycles with variations in substituents at positions 1 and 2.
Table 1: Structural Analogues of 1-(2,4-Dichlorobenzyl)-2-Styryl-1H-1,3-Benzimidazole
Key Observations :
- Substituent Position : 2,4-Dichlorobenzyl at position 1 is common in antimicrobial and receptor-binding agents (e.g., miconazole derivatives) .
- Steric Effects : Bulky substituents like trifluoromethylbenzyl (in ’s compound) may reduce binding affinity but improve metabolic stability .
Key Observations :
- Styryl Introduction : The target compound’s synthesis may require specialized conditions (e.g., palladium catalysis) compared to simpler alkyl/aryl analogs .
- Chlorobenzyl Substitution : 2,4-Dichlorobenzyl chloride is a common reagent for introducing this group, as seen in miconazole synthesis .
Pharmacological and Physicochemical Comparisons
Limited pharmacological data are available for the target compound, but inferences can be drawn from structurally related molecules.
Key Observations :
- Antifungal Potential: The 2,4-dichlorobenzyl group is critical in miconazole’s antifungal activity, suggesting the target compound may share similar properties .
Biological Activity
1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole (CAS 306977-83-3) is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C22H16Cl2N2
- Molecular Weight : 379.28 g/mol
- CAS Number : 306977-83-3
Antitumor Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole, as anticancer agents. The compound was evaluated for its cytotoxic effects against various tumor cell lines.
Case Study: Cytotoxicity Tests
In a study assessing the cytotoxic properties of several benzimidazole derivatives, including the target compound, the following results were obtained:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole | A549 (lung adenocarcinoma) | 10.5 ± 0.5 | MTS |
| 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole | WM115 (melanoma) | 12.0 ± 0.7 | MTS |
The IC50 values indicate that the compound exhibits significant cytotoxic activity against both lung adenocarcinoma and melanoma cell lines, suggesting its potential as a lead molecule for further development in cancer therapy .
The mechanism by which 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole exerts its biological effects may involve:
- Induction of Apoptosis : Studies have shown that exposure to this compound can lead to apoptosis in tumor cells through caspase activation .
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA and inhibit DNA-dependent enzymes, which is critical for their anticancer activity .
Antimicrobial Activity
In addition to its antitumor properties, the compound also exhibits antimicrobial activity. A comparative analysis with other benzimidazole derivatives revealed promising results against both Gram-negative and Gram-positive bacteria.
Antimicrobial Testing Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole | Escherichia coli | 15 |
| 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole | Staphylococcus aureus | 20 |
These findings indicate that the compound possesses significant antimicrobial properties that could be leveraged in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
